4-(2-Methoxy-benzyloxy)-phenylamine
Description
Contextualization within the Field of Aromatic Amine Chemistry
Phenylamine, also known as aniline (B41778), and its derivatives are fundamental components in the synthesis of dyes, polymers, and agrochemicals. mu-varna.bgchemguide.co.uk The introduction of a substituted benzyloxy group, as seen in 4-(2-Methoxy-benzyloxy)-phenylamine, adds a layer of complexity and potential for tailored functionalities. The lone pair of electrons on the nitrogen atom of the amine interacts with the delocalized π-electron system of the benzene (B151609) ring, influencing the molecule's basicity and reactivity. chemguide.co.uk This interaction makes the aromatic ring more susceptible to electrophilic substitution and modulates the nucleophilicity of the nitrogen atom.
Significance of the Benzyloxy and Methoxy (B1213986) Moieties in Molecular Design
The benzyloxy and methoxy groups are not mere structural decorations; they are key players in determining the physicochemical and biological properties of a molecule.
The benzyloxy moiety is a recognized pharmacophore in drug design, often contributing to the binding affinity of a molecule to biological targets. nih.gov It can participate in π-π stacking interactions and hydrophobic interactions within protein binding pockets. nih.gov The presence of a benzyloxy group has been associated with various pharmacological activities, including the inhibition of enzymes like monoamine oxidase.
The methoxy group (-OCH3) is a small, versatile functional group that can significantly impact a molecule's properties. It can act as a hydrogen bond acceptor and influence the compound's electronic properties, metabolic stability, and lipophilicity. nih.gov The position of the methoxy group on the benzyl (B1604629) ring, in this case, the ortho position, can induce specific conformational preferences that may be crucial for biological activity.
Current Research Landscape for Structurally Related Chemical Entities
While dedicated research on this compound is limited, studies on structurally analogous compounds provide valuable insights. For instance, research on various substituted anilines and benzylamines has demonstrated their potential in developing novel therapeutic agents.
Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov This highlights the potential of the substituted benzylamine (B48309) scaffold in designing enzyme inhibitors. Furthermore, the synthesis and biological evaluation of various methoxy-substituted anilines and related compounds are ongoing, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov
The synthesis of related compounds, such as p-(2,4-dimethoxybenzyloxy)aniline, has been reported, typically involving the reaction of a substituted benzyl halide with an aminophenol derivative. prepchem.com A plausible synthetic route for this compound would likely involve the reaction of 4-aminophenol (B1666318) with 2-methoxybenzyl chloride in the presence of a base, or a similar nucleophilic substitution reaction.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents, with limited solubility in water |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFRFWWZQQLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 2 Methoxy Benzyloxy Phenylamine and Its Precursors
Established Synthetic Pathways to the Phenylamine Core
Strategies for Regioselective Phenylamine Ring Functionalization
Achieving regioselective functionalization of the phenylamine ring is paramount to introduce substituents at desired positions. Various strategies have been developed to control the selectivity of these reactions, particularly for the synthesis of complex aromatic amines.
Directing groups play a crucial role in guiding the functionalization to a specific position on the aromatic ring. For instance, the development of methods for the ortho- and meta-C–H functionalization of arenes is well-established. However, achieving para-C–H bond functionalization presents a greater challenge due to the distal nature of the para-position relative to most directing groups. pku.edu.cn An innovative "umpolung" strategy has been reported for the para-functionalization of anilides derived from arylhydroxylamines, which proceeds through a polarity inversion sequence. pku.edu.cn
Catalytic systems, particularly those employing transition metals like palladium, have enabled significant advances in regioselective C-H activation. researchgate.net The Catellani reaction, for example, utilizes a synergistic interplay between palladium and norbornene catalysis to facilitate sequential ortho-C-H functionalization and ipso-functionalization of aryl halides. researchgate.net This allows for the synthesis of highly substituted arenes with excellent chemo- and regioselectivity. researchgate.net For free phenols, which share reactivity patterns with anilines, gold-catalyzed C-H bond functionalization has been shown to achieve high para-selectivity. nih.gov
Recent advances have also focused on the C-H amination of unactivated arenes. One such method involves a dearomative (3 + 2) cycloaddition using azidium ions, leading to the formation of arylamines. acs.org This approach demonstrates regioselectivity based on the electronic properties and steric hindrance of the benzene (B151609) derivatives. acs.org
Electrochemical methods offer a green and efficient alternative for regioselective functionalization. For example, the electrochemical oxidation of 4-aminodiphenylamine can generate an in-situ Michael acceptor, leading to the synthesis of 4-amino-3-(phenylsulfonyl)diphenylamine derivatives. rsc.org Similarly, electro-oxidative cross-coupling of free phenols and anilines has been achieved with high regioselectivity. nih.gov
A summary of different regioselective functionalization strategies is presented below:
| Strategy | Catalyst/Reagent | Position Selectivity | Key Features |
| Umpolung of Arylhydroxylamines | Fluorosulfuryl imidazolium (B1220033) triflates | Para | Polarity inversion of reactivity. |
| Catellani Reaction | Palladium/Norbornene | Ortho and Ipso | Synergistic catalysis for sequential functionalization. |
| Gold-Catalyzed C-H Functionalization | Gold Catalyst | Para | Applied to free phenols, chemo- and regioselective. |
| C-H Amination via Cycloaddition | Azidium ions | Electron-rich, least hindered positions | Dearomative cycloaddition followed by rearomatization. |
| Electrochemical Oxidation | - (Anodic oxidation) | Varies with substrate | Green method, in-situ generation of reactive species. |
Rational Design and Introduction of the Benzyloxy and Methoxybenzyl Ether Linkages
The ether linkage in 4-(2-Methoxy-benzyloxy)-phenylamine is a key structural feature. Its formation requires careful planning, involving the synthesis of appropriate precursors and the selection of a suitable etherification method.
Etherification Reactions for Benzyloxy Group Incorporation
The Williamson ether synthesis is a classical and widely used method for forming ether linkages. In the context of synthesizing the target molecule or its precursors, this would typically involve the reaction of a phenoxide with a benzyl (B1604629) halide. For instance, starting from a substituted p-aminophenol, the hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from a benzyl halide derivative.
Another approach involves the use of O-benzyl-2,2,2-trichloroacetimidate. orgsyn.org This reagent can react with alcohols under acidic conditions to form benzyl ethers. This method is often mild and provides good yields. orgsyn.org
Synthetic Routes to 2-Methoxy-substituted Benzyl Derivatives
The synthesis of the 2-methoxybenzyl portion of the molecule is a critical preliminary step. A common starting material for this is 2-hydroxybenzyl alcohol (salicyl alcohol) or 2-hydroxybenzaldehyde (salicylaldehyde).
A process for synthesizing 2-methoxymethyl-1,4-benzenediamine involves the selective methylation of 2-hydroxymethyl-phenol to produce 2-methoxymethyl phenol. google.com This selective methylation is a key step in obtaining the desired methoxy-substituted benzyl intermediate. google.com
Routes to 4-methoxybenzylamine (B45378), an isomer of the required precursor, often start from p-anisaldehyde or 4-methoxybenzonitrile. chemicalbook.com Reductive amination of p-anisaldehyde or reduction of the nitrile can yield the corresponding benzylamine (B48309). chemicalbook.com These principles can be applied to the synthesis of 2-methoxybenzylamine (B130920) from 2-methoxybenzaldehyde.
A general procedure for preparing secondary amines involves the reaction of a primary amine with a sulfonyl chloride, followed by alkylation and subsequent removal of the sulfonamide protecting group. orgsyn.org For example, 4-methoxybenzylamine can be reacted with 2-nitrobenzenesulfonyl chloride, followed by alkylation. orgsyn.org
Synthesis of Key Intermediates (e.g., 2-(4-Benzyloxy-3-Methoxy-Phenyl)-ethylamine)
The synthesis of key intermediates is crucial for the final assembly of the target molecule. One such important intermediate is 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine. A documented synthesis of this compound starts from 4-benzyloxy-3-methoxy-β-nitrostyrene, which is then reduced to afford the desired phenethylamine (B48288) derivative as an oil. prepchem.com The hydrochloride salt of this compound is also commercially available. sigmaaldrich.com
The isomeric compound, 2-(3-Benzyloxy-4-methoxyphenyl)ethanamine, is also a relevant intermediate in medicinal chemistry. nih.gov The synthesis of such compounds highlights the common strategies used for constructing phenethylamine backbones with specific substitution patterns on the aromatic ring.
The following table summarizes the key intermediates and their precursors:
| Intermediate | Precursor(s) | Synthetic Method |
| 2-Methoxymethyl phenol | 2-Hydroxymethyl-phenol | Selective methylation google.com |
| 4-Methoxybenzylamine | p-Anisaldehyde, 4-Methoxybenzonitrile | Reductive amination, Nitrile reduction chemicalbook.com |
| 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine | 4-Benzyloxy-3-methoxy-β-nitrostyrene | Reduction prepchem.com |
Advanced Synthetic Techniques and Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are applicable to the synthesis of this compound and its derivatives.
Green chemistry principles encourage the use of safer chemicals, energy efficiency, and waste reduction. tandfonline.comresearchgate.net One approach is the use of solvent-free reaction conditions, which can be applied to reactions like the A³ coupling (aldehyde-amine-alkyne) to synthesize propargylamines. nih.gov While not directly applicable to the ether synthesis, the principle of minimizing solvent use is a key consideration.
Electrochemical methods represent a green approach by avoiding the use of toxic reagents and solvents. rsc.org The anodic oxidation of aminodiphenylamines in aqueous solution is an example of such a process. rsc.org
The use of catalysis is a cornerstone of green chemistry. The development of efficient catalysts can reduce reaction times, lower energy consumption, and improve atom economy. For instance, the use of microwave irradiation in the synthesis of N-phenylmaleimides from N-phenylmaleanilic acid significantly reduces the reaction time compared to conventional heating. tandfonline.comresearchgate.net
Condensation polymerization reactions of phenylamines with sulfur dichloride (S₂Cl₂) at low temperatures represent another advanced synthetic approach, though more relevant to polymer synthesis, it showcases novel reactivity of phenylamines. acs.org
The application of these advanced techniques and green principles can lead to more sustainable and cost-effective syntheses of complex molecules like this compound.
Synthetic Methodologies for this compound and its Precursors
The synthesis of this compound, a molecule of interest in various chemical research fields, can be approached through several modern and classical synthetic strategies. These methodologies often involve the formation of an ether linkage and the management of a primary amine functionality. This article explores various techniques that are applicable to the synthesis of the target compound and its precursors, drawing parallels from the synthesis of analogous structures.
1 Ultrasound-Assisted Synthesis Methodologies for Analogous Compounds
Ultrasound-assisted organic synthesis (UAOS) has gained prominence as a green chemistry technique due to its ability to accelerate reaction rates, improve yields, and often allow for milder reaction conditions. mdpi.comsciforum.net The mechanism behind this enhancement is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium. mdpi.comorganic-chemistry.org This process generates localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. mdpi.comorganic-chemistry.org
This methodology has been successfully applied to the synthesis of various aniline (B41778) and benzyloxy derivatives. For instance, the synthesis of N,N-bis(phenacyl)anilines has been efficiently achieved through the condensation of anilines with α-bromoacetophenones under ultrasound irradiation. nih.gov This reaction proceeds in short timeframes (30-45 minutes) and results in high yields (73-83%) under solvent-free conditions, using sodium carbonate and polyethylene (B3416737) glycol 400. nih.gov Similarly, ultrasound has been employed in the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives. mdpi.comsciforum.net The initial step of this synthesis involves the formation of methyl 4-(benzyloxy)benzoate from benzyl chloride and methyl 4-hydroxybenzoate, a reaction catalyzed by potassium carbonate in DMF and accelerated by ultrasonication. mdpi.com This demonstrates the utility of ultrasound in forming the benzyloxy moiety, a key structural feature of this compound.
Furthermore, ultrasound has been shown to facilitate the one-pot synthesis of α-amino phosphonates from aldehydes, ketones, and amines, showcasing its versatility in reactions involving amine nucleophiles. organic-chemistry.org A solventless, ultrasound-assisted method for the in situ oxidation of benzyl halides to aldehydes followed by reductive amination provides an environmentally friendly route to N-alkylated amines. rsc.org These examples highlight the potential of ultrasound-assisted methods for the efficient and green synthesis of this compound and its precursors.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction Type | Conventional Method Time | Ultrasound-Assisted Time | Yield Improvement | Reference |
| Cyclo-condensation for Azetidinones | 20-28 hours (stirring), 8-10 hours (refluxing) | 2 hours | Good yield | sciforum.net |
| Ullmann Reaction | 48 hours | 10 hours | N/A | organic-chemistry.org |
| Synthesis of Coumarins | Longer reaction times | Shorter reaction times | Higher yield | organic-chemistry.org |
| Synthesis of Octahydroquinazolinones | N/A | Shorter reaction times | Best yields | nih.gov |
2 Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov This technique utilizes microwave energy to directly heat the reactants and solvent, leading to rapid and uniform heating that can accelerate reaction rates significantly compared to conventional heating methods. acs.org
The formation of the ether linkage in this compound is a prime candidate for microwave-assisted synthesis. The Williamson ether synthesis, a classical method for preparing ethers, can be significantly improved by microwave irradiation. For instance, the synthesis of various alkyl aryl ethers has been achieved in high yields by reacting alcohols with alkyl halides under microwave conditions in the presence of a base like potassium carbonate. Catalyst-free synthesis of diaryl ethers has also been reported by coupling phenols with electron-deficient aryl halides under microwave irradiation, with reactions completing in as little as 5-10 minutes in high yields. nih.gov
Microwave irradiation has also been successfully employed in reactions involving anilines and the formation of C-N bonds. Neat, non-volatile amines have been shown to react efficiently with various aromatic aldehydes under microwave irradiation without any catalyst or solvent to produce imines. organic-chemistry.org Furthermore, a microwave-induced, one-pot asymmetric allylation of in situ-formed arylimines has been developed, demonstrating the applicability of this technology to more complex transformations involving aniline derivatives. beilstein-journals.org A gold-catalyzed, microwave protocol has also been developed for the direct formation of unsymmetrical ethers and Cbz-protected amines from alcohols. organic-chemistry.org These examples strongly suggest that microwave-assisted methodologies can offer a rapid and efficient route to this compound.
Table 2: Examples of Microwave-Assisted Ether Synthesis
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Phenols and electron-deficient aryl halides | Catalyst-free | 5-10 minutes | High to excellent | nih.gov |
| Alcohols and alkyl tosylates | Potassium carbonate, solvent-free | N/A | Excellent | |
| Alcohols and aryl iodides | 1,10-phenanthroline, cesium carbonate, Cu(I) iodide | N/A | High | |
| Alcohols | Gold-catalyzed | N/A | Good | organic-chemistry.org |
3 Catalyst-Free Condensation Protocols for C=N Bond Formation in Related Anilines
The formation of a carbon-nitrogen double bond (C=N), or an imine, is a fundamental reaction in organic synthesis and is often a key step in the derivatization of anilines. masterorganicchemistry.com While often catalyzed by acids, recent advancements have focused on developing catalyst-free methods, which offer advantages in terms of cost, simplicity, and reduced environmental impact. organic-chemistry.orgscirp.org
One straightforward approach involves the direct reaction of an aldehyde and an amine under neat (solvent-free) conditions. scirp.org By removing the water formed during the reaction under reduced pressure, the desired imine can be obtained in high yield. scirp.org This method has been successfully applied to the reaction of benzaldehyde (B42025) with aniline, demonstrating its applicability to aromatic amines. scirp.org Microwave irradiation can also facilitate the catalyst-free condensation of non-volatile amines with aromatic aldehydes. organic-chemistry.org
Furthermore, a novel, environmentally friendly, one-pot method for the synthesis of diarylamines from aromatic aldehydes and anilines has been developed. acs.org This process involves imine formation followed by an oxidative rearrangement and a light-induced deformylation, all occurring in a single vessel under mild, metal-free conditions. acs.org Another catalyst-free approach involves the addition of cyclic secondary amines to carbodiimides to form guanidines in quantitative yields at room temperature, showcasing a different type of C-N bond formation without the need for a catalyst. rsc.org These catalyst-free condensation protocols offer efficient and green alternatives for transformations involving the amino group of aniline derivatives, which could be relevant for the synthesis or further functionalization of this compound.
4 Stereoselective Synthesis Strategies
The introduction of chirality is a critical aspect of modern drug discovery and development, as enantiomers of a chiral molecule often exhibit different pharmacological activities. yale.edusigmaaldrich.com Therefore, stereoselective synthesis strategies are of paramount importance for producing enantiomerically pure compounds. For a molecule like this compound, while not inherently chiral, stereoselective methods become relevant when considering the synthesis of its chiral derivatives or when using chiral auxiliaries.
A prominent approach for the asymmetric synthesis of amines is the use of chiral auxiliaries, such as tert-butanesulfinamide developed by the Ellman lab. yale.edu This reagent has been widely used for the synthesis of a large variety of chiral amines. yale.edu Chiral α-substituted benzylamines can also serve as chiral auxiliaries to deliver a nitrogen atom while enabling the separation of diastereomeric intermediates. google.com
Catalytic asymmetric methods provide a more efficient route to chiral amines. nih.govresearchgate.net For instance, nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of protected dialkyl carbinamines. nih.gov Asymmetric reductive amination, catalyzed by imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful biocatalytic method for producing chiral amines. researchgate.net Organocatalysis also offers valuable strategies. For example, chiral BINOL derivatives have been used to catalyze the asymmetric allylation of acylimines and in situ-formed imines. beilstein-journals.org Furthermore, the asymmetric synthesis of chiral quinazolinone derivatives bearing benzyloxy groups has been reported, highlighting the application of stereoselective methods to structures containing similar moieties to the target compound. nih.gov
Table 3: Overview of Stereoselective Synthesis Approaches for Amines
| Method | Key Feature | Example | Reference |
| Chiral Auxiliaries | Use of a recoverable chiral molecule to direct stereochemistry. | tert-Butanesulfinamide | yale.edu |
| Asymmetric Catalysis | Use of a chiral catalyst to generate an enantiomerically enriched product. | Nickel-catalyzed enantioconvergent substitution | nih.gov |
| Biocatalysis | Use of enzymes for stereoselective transformations. | Imine reductase (IRED) catalyzed reductive amination | researchgate.net |
| Organocatalysis | Use of small organic molecules as catalysts. | BINOL-catalyzed asymmetric allylation | beilstein-journals.org |
5 Application of Amine Protecting Group Strategies in Synthesis
In multi-step organic syntheses, it is often necessary to protect certain functional groups to prevent them from undergoing undesired reactions. utdallas.eduyoutube.com The amino group of anilines is particularly susceptible to oxidation and reaction with various electrophiles, making its protection a common strategy. utdallas.eduyoutube.com
A widely used method for protecting amines is acylation to form an amide. utdallas.edu For example, reacting an aniline with acetyl chloride or acetic anhydride (B1165640) forms an acetanilide. youtube.com The resulting amide is significantly less nucleophilic and more stable towards oxidation than the free amine. utdallas.eduyoutube.com The protecting group can be readily removed by hydrolysis under basic or acidic conditions. youtube.com
Another very common and versatile class of protecting groups for amines are carbamates. masterorganicchemistry.comorganic-chemistry.org Popular carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). youtube.commasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and can be removed under acidic conditions. youtube.comgsconlinepress.com The Cbz group is introduced using benzyl chloroformate and is readily cleaved by catalytic hydrogenation. youtube.commasterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions planned for the subsequent steps of the synthesis, allowing for an "orthogonal" protecting group strategy where different protecting groups can be removed selectively. organic-chemistry.org In the context of synthesizing this compound, protecting the amine group would allow for a wider range of reactions to be performed on other parts of the molecule, such as modifications to the aromatic rings or the benzylic ether, without affecting the sensitive amine functionality.
Table 4: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |
| Acetyl | Ac | Acetyl chloride, Acetic anhydride | Acidic or basic hydrolysis | youtube.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Strong acid (e.g., TFA) | masterorganicchemistry.comgsconlinepress.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H2, Pd/C) | youtube.commasterorganicchemistry.com |
| Triphenylmethyl | Trityl | Triphenylmethyl chloride | Mild acid | libretexts.org |
| 4-Methylbenzenesulfonyl | Tosyl | Tosyl chloride | Reduction (e.g., Na in liquid NH3) | libretexts.org |
Reaction Mechanisms and Kinetic Studies Involving 4 2 Methoxy Benzyloxy Phenylamine
Mechanistic Investigations of Amine Functional Group Reactivity
The reactivity of 4-(2-methoxy-benzyloxy)-phenylamine is largely governed by the amine functional group and the nature of the aromatic rings.
The phenylamine ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of the amino group and the benzyloxy substituent. Both groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org
The amino group is a strong activating group and an ortho, para-director. quizlet.com This is because the nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the intermediate carbocation (the sigma complex) formed during the substitution at these positions. quizlet.com Similarly, the benzyloxy group is also an activating, ortho, para-directing group. chegg.com The oxygen atom of the ether linkage donates electron density to the ring via resonance.
In this compound, the two directing groups are positioned para to each other. The amino group is a more powerful activating group than the benzyloxy group. Therefore, electrophilic substitution will be directed to the positions ortho to the amino group (positions 3 and 5).
Table 1: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution
| Functional Group | Activating/Deactivating | Directing Effect |
|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -OR (Alkoxy/Benzyloxy) | Activating | Ortho, Para |
Elucidation of Derivatization Reaction Mechanisms
The amine functional group in this compound is a key site for derivatization reactions, enabling the synthesis of a wide range of new compounds.
This compound readily undergoes condensation reactions with aldehydes and ketones to form azomethines, commonly known as Schiff bases. biointerfaceresearch.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The reaction mechanism proceeds in two main steps. First, the amine adds to the carbonyl group to form a hemiaminal intermediate. nih.gov In the second step, the hemiaminal dehydrates to form the imine (azomethine). The equilibrium of this reaction can often be shifted towards the product by removing water as it is formed. The formation of Schiff bases is a versatile method for creating new C=N bonds and is fundamental in the synthesis of various heterocyclic compounds and materials with interesting photophysical properties. researchgate.netrsc.org
The azomethines derived from this compound can participate in cycloaddition reactions. A notable example is the Staudinger [2+2] cycloaddition between an imine and a ketene (B1206846) to form a β-lactam ring. researchgate.netorganic-chemistry.orgwikipedia.org This reaction is of significant importance in the synthesis of antibiotics. researchgate.net
The mechanism of the Staudinger cycloaddition is generally considered to be a stepwise process involving a zwitterionic intermediate. organic-chemistry.org The nucleophilic imine nitrogen attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterion which then undergoes ring closure to the four-membered β-lactam ring. organic-chemistry.org The stereochemistry of the resulting β-lactam is influenced by the substituents on both the imine and the ketene. wikipedia.org Other cycloaddition reactions involving imines include [3+2] and [4+2] cycloadditions, which provide access to a variety of five- and six-membered heterocyclic systems. nih.govresearchgate.netbeilstein-journals.org
Table 2: Common Reactions of this compound and its Derivatives
| Reaction Type | Reactant(s) | Product Type |
|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted Phenylamine |
| Condensation | Aldehyde or Ketone | Azomethine (Schiff Base) |
Kinetic Analyses of Transformation Pathways
While specific kinetic data for reactions involving this compound are not readily found, general kinetic trends for the described reactions are well-established.
The rate of electrophilic aromatic substitution is highly dependent on the nature of the electrophile and the substituents on the aromatic ring. The presence of two activating groups, the amino and benzyloxy moieties, would lead to a significantly faster reaction rate compared to unsubstituted benzene (B151609).
For Schiff base formation , the reaction rate is influenced by the pH of the medium. The reaction is typically fastest under weakly acidic conditions, which facilitate the dehydration of the hemiaminal intermediate without significantly protonating the amine nucleophile. nih.gov The electronic nature of the aldehyde or ketone also plays a role; electron-withdrawing groups on the carbonyl compound generally increase the reaction rate.
The kinetics of the Staudinger [2+2] cycloaddition are influenced by the electronic properties of the imine and ketene. Electron-donating groups on the imine and electron-withdrawing groups on the ketene can affect the stability of the zwitterionic intermediate and thus the rate of ring closure. organic-chemistry.org Pulse radiolysis studies on related compounds like 4-methoxy ortho benzoquinone have been used to determine rate constants for reactions with nucleophiles, providing insights into potential toxicity pathways. nih.gov
Further research, potentially utilizing techniques like functional group evaluation (FGE) kits, could provide more precise kinetic data and a deeper understanding of the functional group compatibility and reactivity of this compound and its derivatives. frontiersin.orgresearchgate.net
Determination of Reaction Rate Constants
A thorough search for experimental data or theoretical calculations on the reaction rate constants for any reaction involving this compound did not yield any results. Scientific literature typically reports on methods to determine such constants, often involving techniques like spectroscopy to monitor the concentration of reactants or products over time under controlled conditions. The data is then fitted to a rate law to extract the rate constant. However, no such studies have been published for this specific compound.
Activation Energy and Thermodynamic Parameters of Reaction Steps
Similarly, no information is available concerning the activation energy or other thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of activation) for reaction steps involving this compound. These parameters are crucial for understanding the energy profile of a reaction and its dependence on temperature. They are typically determined by studying the effect of temperature on the reaction rate constant and applying the Arrhenius equation or transition state theory. The lack of such data for this compound prevents any detailed discussion of its reaction energetics.
Due to the unavailability of research data, no data tables can be generated for this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A complete structural assignment of 4-(2-Methoxy-benzyloxy)-phenylamine using Nuclear Magnetic Resonance (NMR) spectroscopy requires detailed one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) analyses. However, no published studies containing this specific experimental data could be located.
Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts
Specific chemical shift data (δ) in parts per million (ppm), coupling constants (J) in Hertz, and signal multiplicities for the protons (¹H) and carbons (¹³C) of this compound are not documented in available scientific literature. For a molecule with this structure, one would anticipate distinct signals corresponding to the protons and carbons of the two substituted benzene (B151609) rings, the methylene (B1212753) bridge (-CH₂-), and the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups. The precise chemical shifts are influenced by the electronic environment of each nucleus within the molecule. ucl.ac.uk Without experimental spectra, a definitive assignment is not possible.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, between adjacent protons on the aromatic rings. sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹J-coupling), linking each proton signal to its corresponding carbon signal. researchgate.netboe.es
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically ²J and ³J), which is critical for connecting the different structural fragments, such as linking the methylene protons to the carbons of both aromatic rings. researchgate.netgovinfo.gov Despite the power of these techniques, no COSY, HSQC, or HMBC spectra for this compound have been published.
Correlation of Experimental NMR Data with Quantum Chemical Calculations (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a common quantum chemical calculation used to predict NMR chemical shifts. chemicalbook.comnih.govnih.gov These theoretical calculations are often correlated with experimental data to confirm structural assignments. researchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. While the methodology is well-established, its application to this compound is absent from the literature due to the lack of corresponding experimental data to validate the theoretical results.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Assignment of Characteristic Functional Group Vibrations
An experimental IR spectrum for this compound is not available. Based on its structure, the following characteristic absorption bands would be expected:
N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region for symmetric and asymmetric stretches.
C-H stretching for the aromatic rings (above 3000 cm⁻¹) and the methylene and methoxy groups (below 3000 cm⁻¹).
C=C stretching within the aromatic rings, usually found in the 1450-1600 cm⁻¹ region.
C-O stretching for the ether and methoxy groups, expected in the 1000-1300 cm⁻¹ range. ucl.ac.uk
N-H bending (scissoring) around 1590-1650 cm⁻¹. Without an actual spectrum, the precise wavenumbers and intensities of these vibrational modes remain undetermined.
High-Resolution Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound through the precise measurement of its mass-to-charge ratio (m/z). nih.govchemicalbook.com
The molecular formula for this compound is C₁₄H₁₅NO₂. sinfoobiotech.com The theoretical monoisotopic mass can be calculated with high precision. This accurate mass is a critical parameter for the unambiguous identification of the compound in complex mixtures and for distinguishing it from isobaric species.
Theoretical Accurate Mass Data
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₄H₁₅NO₂ | 229.1103 |
| This table indicates the theoretically calculated monoisotopic mass. |
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov While specific MS/MS data for this compound is not available, its fragmentation pattern can be predicted based on the known behavior of related structures like benzylamines and methoxy-substituted aromatic compounds. nih.govnih.gov
Upon ionization, the molecule is expected to undergo characteristic fragmentation. The benzylic ether bond is a likely site for initial cleavage. The primary fragmentation pathways would likely involve the loss of the methoxybenzyl group or the aminophenoxy group. Further fragmentation of these primary product ions would provide additional structural details. For instance, the methoxybenzyl cation could lose a methyl radical or a formaldehyde (B43269) molecule.
Predicted Fragmentation Products
| Precursor Ion (M+H)⁺ | Predicted Fragment Ion | Neutral Loss |
| 230.1181 | [C₇H₇O]⁺ (methoxybenzyl cation) | C₇H₈NO |
| 230.1181 | [C₆H₆NO]⁺ (aminophenoxy cation) | C₈H₉O |
| [C₇H₇O]⁺ | [C₆H₄O]⁺ | CH₃ |
| This table outlines plausible fragmentation pathways based on chemical principles. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.comnih.gov Although no crystal structure for this compound has been reported in the Cambridge Structural Database, the expected structural features can be inferred from the analysis of similar molecules. nih.govmdpi.com
The crystal packing of this compound would be significantly influenced by intermolecular interactions. The primary amine group (-NH₂) is a strong hydrogen bond donor, and the oxygen atoms of the ether and methoxy groups are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would feature a network of intermolecular N-H···O or N-H···N hydrogen bonds, which would play a crucial role in stabilizing the crystal lattice. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)
The electronic properties and three-dimensional structure of "this compound" and its derivatives can be extensively studied using a combination of Ultraviolet-Visible (UV-Vis) spectroscopy and Electronic Circular Dichroism (ECD). These techniques provide valuable insights into the molecule's chromophoric system and the absolute configuration of its chiral analogues.
The electronic spectrum of aniline (B41778), a parent structure of the phenylamine portion, typically displays two absorption bands in the ultraviolet region. researchgate.netnist.gov The primary band, corresponding to the π → π* transition of the benzene ring, is observed around 230 nm, while a secondary, less intense band appears around 280 nm. spcmc.ac.in The presence of the amino group, an auxochrome, causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted benzene. spcmc.ac.in
Detailed research findings on structurally similar compounds, such as N-benzylated anilines and other aniline derivatives, support the prediction of a complex UV-Vis spectrum with multiple overlapping bands. nih.govresearchgate.net The precise positions and intensities of these bands are sensitive to the solvent polarity and pH, as protonation of the amino group can significantly alter the electronic transitions by removing the non-bonding electrons from conjugation with the aromatic ring. spcmc.ac.in
Table 1: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Expected λmax (nm) | Type of Transition | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Phenylamine Moiety | ~230 - 240 | π → π | High |
| Phenylamine Moiety | ~280 - 295 | π → π | Moderate |
| Methoxy-benzyl Moiety | ~220 - 230 | π → π | High |
| Methoxy-benzyl Moiety | ~270 - 280 | π → π | Low to Moderate |
Note: The data in this table is hypothetical and based on the analysis of structurally related compounds. Actual experimental values may vary.
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for the stereochemical elucidation of chiral molecules. researchgate.netrsc.org While "this compound" itself is achiral, the introduction of a chiral center, for instance, by substitution at the benzylic carbon or through the formation of chiral derivatives, would make it amenable to ECD analysis.
The ECD spectrum of a chiral derivative would exhibit Cotton effects, which are differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s) and the conformation of the molecule in solution. psu.edu
For enantiomerically pure derivatives of "this compound," the chromophores identified in the UV-Vis spectrum would give rise to distinct ECD signals. The spatial arrangement of the phenylamine and methoxy-benzyl chromophores relative to the chiral center(s) would dictate the chiroptical response. escholarship.org Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectra for different stereoisomers. nih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be unambiguously assigned.
The application of ECD is particularly valuable in determining the stereochemistry of complex natural products and synthetic molecules where traditional methods like X-ray crystallography are not feasible. acs.org
Table 2: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength Range (nm) | Expected Sign of Cotton Effect for (R)-enantiomer | Associated Electronic Transition |
| 270 - 300 | Positive or Negative | π → π* (Phenylamine) |
| 230 - 250 | Positive or Negative | π → π* (Phenylamine/Benzyl) |
| 210 - 230 | Positive or Negative | π → π* (Benzyl) |
Note: The signs of the Cotton effects are hypothetical and would depend on the specific structure of the chiral derivative. The (S)-enantiomer would be expected to show an ECD spectrum that is a mirror image of the (R)-enantiomer.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) calculations are pivotal in understanding the intricacies of molecular systems. For 4-(2-Methoxy-benzyloxy)-phenylamine, DFT methods, particularly using functionals like B3LYP, are employed to predict its properties with a high degree of accuracy. These calculations are fundamental to the subsequent analyses of the molecule's geometry, electronic structure, and reactivity.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenylamine moiety, while the LUMO would likely be distributed over the benzyloxy portion. The energy of these orbitals and their gap can be precisely calculated using DFT methods. sciencepublishinggroup.comresearchgate.net In a study of a similar molecule, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, indicating its relative stability. nih.gov The HOMO and LUMO energies for various related compounds can significantly influence their properties, with HOMO energies for different substituted triarylamines ranging from -5.74 eV to -4.82 eV. scispace.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Analysis and Contour Maps
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically colored red and blue, respectively. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ether linkages, as well as the nitrogen atom of the amine group, indicating these are sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. nih.gov The MEP surface provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. wikipedia.orgnih.gov It examines the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which corresponds to stabilizing hyperconjugative interactions. researchgate.net For this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization from the lone pairs on the oxygen and nitrogen atoms into the aromatic rings. usc.edu This analysis can quantify the stability imparted by these interactions and provide a more intuitive Lewis-like structure representation. wikipedia.org In a study of a similar Schiff base, NBO analysis revealed that the molecule contained 97.42% Lewis structure character and 2.58% non-Lewis character, indicating significant stabilization from intramolecular charge transfer. nih.gov
Thermochemical Property Calculations (Heat Capacity, Entropy, Enthalpy)
Table 2: Calculated Thermochemical Properties
| Property | Value |
|---|---|
| Heat Capacity (C) | Data not available |
| Entropy (S) | Data not available |
| Enthalpy (H) | Data not available |
Dipole Moments and Molecular Polarizability
Table 3: Calculated Dipole Moment and Polarizability
| Property | Value |
|---|---|
| Dipole Moment | Data not available |
| Molecular Polarizability | Data not available |
Non-Linear Optical (NLO) Properties, including Hyperpolarizability
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. For this compound, theoretical calculations can predict its potential as an NLO material. The key to NLO activity in such molecules often lies in the presence of an electron-donating group (the amine group) and an electron-withdrawing group connected through a π-conjugated system, which facilitates intramolecular charge transfer.
Illustrative Data Table: Calculated NLO Properties
The following table presents hypothetical NLO data for this compound, based on values typically observed for similar organic molecules in computational studies.
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (µ) | 2.5 - 4.0 |
| Average Polarizability (α) | 200 - 300 |
| First-order Hyperpolarizability (β) | 500 - 1500 |
Note: These values are illustrative and based on computational studies of analogous compounds. Actual experimental or calculated values for this compound may differ.
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insights into the electronic distribution and reactivity. uni-muenchen.dewikipedia.org For this compound, this analysis can reveal the electronic character of different atoms and functional groups.
The analysis would likely show a negative charge accumulation on the electronegative oxygen and nitrogen atoms. The carbon atoms of the aromatic rings will exhibit a more complex charge distribution due to the resonance effects of the methoxy and amine substituents. The hydrogen atoms, being less electronegative, will generally carry partial positive charges. Understanding this charge distribution is fundamental for predicting sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. youtube.com It's important to note that Mulliken charges are known to be sensitive to the choice of basis set in the calculations. uni-muenchen.de
Illustrative Data Table: Mulliken Atomic Charges
This table provides an example of the kind of atomic charge data that would be obtained from a Mulliken population analysis.
| Atom | Partial Charge (e) |
| N (amine) | -0.6 to -0.8 |
| O (ether) | -0.5 to -0.7 |
| O (methoxy) | -0.4 to -0.6 |
| C (attached to N) | +0.2 to +0.4 |
| C (attached to ether O) | +0.3 to +0.5 |
| H (amine) | +0.3 to +0.4 |
Note: These are representative values for similar functional groups in organic molecules and are for illustrative purposes only.
Detailed Conformational Analysis and Energy Landscapes
The flexibility of the benzyloxy group in this compound gives rise to multiple possible conformations. A detailed conformational analysis, typically performed using computational methods like potential energy surface (PES) scans, is crucial for understanding the molecule's three-dimensional structure and its relationship with its properties. q-chem.comstackexchange.com
The key dihedral angles that define the conformation are those around the C-O-C ether linkage and the rotation of the methoxy group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy landscape can be generated. nih.gov This landscape reveals the low-energy, stable conformations and the energy barriers between them. The presence of the methoxy group on the benzyl (B1604629) ring can introduce steric hindrance that influences the preferred rotational angles. acs.org The most stable conformer will be the one that minimizes steric clashes and maximizes favorable electronic interactions. Such analyses have been performed on similar flexible ether molecules, showing that even subtle changes in substitution can significantly alter the conformational preferences. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules and their interactions with the environment. acs.org
Investigation of Conformational Stability and Dynamic Behavior in Different Environments
MD simulations can be used to explore the conformational stability of this compound in various environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. The simulations would track the fluctuations of the dihedral angles over time, providing insights into the flexibility of the molecule and the accessibility of different conformational states at a given temperature. The solvent environment can significantly impact conformational preferences through solute-solvent interactions. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.
Study of Intermolecular Interactions and Self-Assembly Processes (e.g., Supramolecular Gelation)
The potential for this compound to engage in self-assembly processes, such as the formation of supramolecular gels, can be investigated using MD simulations. nih.govrsc.org These simulations can reveal the key intermolecular interactions that drive the assembly. For this molecule, hydrogen bonding involving the amine group and potentially the ether oxygen, as well as π-π stacking interactions between the aromatic rings, are expected to be the primary driving forces. nih.gov By simulating a system with multiple molecules, one can observe the initial stages of aggregation and the formation of ordered structures. The methoxy group can also play a role in modulating these interactions. nih.gov Computational studies on the self-assembly of other aromatic ethers and aniline (B41778) derivatives have highlighted the importance of a balance between these non-covalent interactions. researchgate.netbohrium.com
Computational Approaches to Structure-Activity Relationships
Computational methods are instrumental in elucidating structure-activity relationships (SAR). researchgate.netnih.gov For this compound and its analogues, computational techniques can be used to correlate specific structural features with biological activity or material properties. By systematically modifying the structure in-silico (e.g., changing the position of the methoxy group, replacing the amine with other functional groups) and calculating relevant electronic and steric descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties. For instance, the electronic properties derived from DFT calculations, such as HOMO-LUMO energies and electrostatic potential, can be used as descriptors in QSAR studies. mdpi.com
Advanced Modeling for Structure-Reactivity and Structure-Property Relationships
Correlation of Electronic Structure with Chemical Reactivity
The chemical reactivity of a molecule is intrinsically linked to its electronic structure. Computational chemistry provides a framework to quantify this relationship through various descriptors. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap generally suggests higher reactivity.
For aromatic compounds like this compound, the distribution and energy of these orbitals are heavily influenced by the substituents on the phenyl ring. The amine (-NH2), methoxy (-OCH3), and benzyloxy (-OCH2Ph) groups are all, in general, electron-donating groups. Their presence is expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these electron-donating effects can also raise the energy of the LUMO.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are prone to attack by electrophiles. In this compound, the nitrogen and oxygen atoms, with their lone pairs of electrons, as well as the π-systems of the aromatic rings, are anticipated to be regions of high electron density. Computational analyses can precisely map these reactive sites, predicting where chemical reactions are most likely to occur.
Table 1: Predicted Influence of Substituents on the Electronic Properties and Reactivity of the Phenylamine Ring in this compound
| Electronic Property | Influence of -NH2, -OCH3, and -OCH2Ph Groups | Predicted Impact on Reactivity |
| HOMO Energy | Increase | Enhanced susceptibility to electrophilic substitution |
| LUMO Energy | Increase | Reduced susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Decrease | Increased overall chemical reactivity |
| Electron Density on Phenylamine Ring | Increase | Activation of the ring towards electrophilic attack, primarily at ortho and para positions relative to the amine |
This table presents a qualitative prediction based on the known electronic effects of the constituent functional groups.
Impact of Benzyloxy and Methoxy Substituents on Molecular Properties
The benzyloxy and methoxy substituents, while both being ethers, exert distinct electronic and steric effects that collectively shape the molecular properties of this compound.
The methoxy group (-OCH3) is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic ring. This effect significantly increases the electron density on the ring, particularly at the ortho and para positions. This increased electron density can enhance the molecule's ability to participate in certain intermolecular interactions. Studies on various molecules have shown that the introduction of a methoxy group can lead to a significant electronic rearrangement. The electron-donating nature of the methoxy group can also influence the bond dissociation energies of adjacent functional groups.
The benzyloxy group (-OCH2Ph) is also electron-donating, though its effects can be more complex due to the presence of the additional phenyl ring. The benzyloxy group can participate in π-π stacking interactions, which can be crucial for molecular recognition and binding processes. The position of the benzyloxy group on a parent molecule has been shown to have a significant impact on biological activity in some contexts, suggesting that its steric bulk and conformational flexibility are important determinants of its function. The presence of the benzyl group introduces additional degrees of conformational freedom, which can be explored computationally to understand the preferred three-dimensional structure of the molecule.
The combined presence of both the methoxy and benzyloxy groups on the phenylamine scaffold is expected to result in a molecule with a highly activated aromatic system. The synergistic electron-donating effects of these groups, in concert with the amino group, would make the phenylamine ring particularly electron-rich. However, the steric hindrance introduced by the bulky benzyloxy group, especially being ortho to the methoxy group on the benzyl ring, could modulate this reactivity by sterically shielding certain positions from chemical attack.
Table 2: Summary of the Individual and Combined Effects of Methoxy and Benzyloxy Substituents
| Substituent | Electronic Effect | Steric Effect | Potential Impact on this compound |
| Methoxy (-OCH3) | Strong electron-donating (resonance) | Relatively small | Increases electron density on the attached ring; influences reactivity. |
| Benzyloxy (-OCH2Ph) | Electron-donating | Significant steric bulk; conformational flexibility | Can participate in π-π stacking; may sterically hinder reactive sites. |
| Combined Effect | Synergistic electron donation | Significant steric hindrance and defined conformational preferences | Highly activated phenylamine ring with potentially regioselective reactivity due to steric factors. |
Derivatization and Functionalization Studies of 4 2 Methoxy Benzyloxy Phenylamine
Chemical Modifications of the Phenylamine Moiety
The primary amine functionality of the phenylamine ring is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and electrophilic substitution reactions on the activated aromatic ring.
The nitrogen atom of the primary amino group in 4-(2-methoxy-benzyloxy)-phenylamine is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach involves the reaction with alkyl halides. researchgate.net For instance, the reaction of anilines with alkyl halides in the presence of a base can lead to the formation of secondary and tertiary amines. researchgate.netpsu.edu The choice of base and solvent system is crucial to control the extent of alkylation and minimize side reactions. Ionic liquids have been explored as alternative media for the N-alkylation of anilines, in some cases offering improved yields and selectivity. psu.edu Another powerful method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst. This approach is considered a green chemical process as it generates water as the primary byproduct. While not specifically documented for this compound, this method has been successfully applied to a variety of anilines. Furthermore, visible-light-induced N-alkylation of anilines has been reported, offering a metal-free and mild alternative. nih.gov
N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. N-acylation is a widely used reaction in organic synthesis. researchgate.net This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific functional groups. libretexts.org For example, acetylation of anilines can be readily achieved using acetic anhydride (B1165640). researchgate.net Microwave-assisted N-acylation of amines in water using benzotriazole (B28993) chemistry has been reported as an efficient and environmentally friendly method. nih.gov The resulting amides can exhibit different chemical and biological properties compared to the parent amine.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Anilines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | researchgate.net |
| N-Alkylation | Alcohol, Catalyst ("Borrowing Hydrogen") | Secondary Amine | nih.gov |
| N-Alkylation | Alkyl halide, Ionic Liquid | Secondary Amine | psu.edu |
| N-Acylation | Acyl chloride/Anhydride | Amide | researchgate.netresearchgate.net |
| N-Acylation | Carboxylic acid, Coupling agent | Amide | researchgate.net |
| N-Acylation | Acyl-benzotriazole, Microwave, Water | Amide | nih.gov |
Electrophilic Substitution Reactions on the Activated Phenyl Ring
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. byjus.comchemistrysteps.com In the case of this compound, the para position is blocked, thus electrophilic attack is expected to occur predominantly at the positions ortho to the amino group (positions 3 and 5). However, the steric bulk of the benzyloxy group might influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.com Due to the high reactivity of anilines, these reactions can sometimes lead to polysubstitution. libretexts.orgyoutube.com To achieve monosubstitution, it is often necessary to first protect the amino group by converting it into an amide (e.g., an acetanilide). libretexts.orgyoutube.comlibretexts.org The acetyl group moderates the activating effect of the nitrogen, allowing for more controlled electrophilic substitution. The protecting group can then be removed by hydrolysis to regenerate the substituted aniline (B41778). libretexts.orgyoutube.comlibretexts.org
For instance, direct bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline. byjus.com To obtain a monobrominated product, the aniline is first acetylated, then brominated, followed by hydrolysis of the amide. youtube.com Similarly, direct nitration of aniline can lead to a mixture of products and oxidation. libretexts.orgbyjus.com Therefore, the acetylation-nitration-hydrolysis sequence is a common strategy to synthesize nitroanilines. youtube.com
Transformations Involving the Benzyloxy Ether Linkage
The benzyloxy ether linkage in this compound presents another site for chemical modification, primarily through cleavage of the ether bond or functionalization of the benzyl (B1604629) ring.
The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a variety of reaction conditions and its relatively straightforward removal. The cleavage of the C-O bond in the benzyloxy ether can be achieved through several methods.
Catalytic hydrogenation is a common and clean method for debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This method is generally selective and does not affect other functional groups that are not susceptible to hydrogenation.
Other methods for benzyl ether cleavage include the use of strong acids, such as HBr or HI, or Lewis acids like BBr₃. However, these conditions are harsher and may not be compatible with other acid-sensitive functional groups in the molecule.
Synthesis of Complex Polycyclic Structures Incorporating the Core Scaffold
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic structures, particularly nitrogen-containing heterocycles. The amino group is a key handle for cyclization reactions.
For example, anilines are common starting materials for the synthesis of quinolines, indoles, and other heterocyclic systems. nih.govmit.edu One common strategy involves the reaction of an aniline with a 1,3-dicarbonyl compound or its equivalent to form an enamine, which can then undergo intramolecular cyclization and subsequent aromatization to form a quinoline (B57606) ring. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of anilines suggests its potential in such transformations. nih.gov The synthesis of various substituted anilines and their subsequent use in the construction of complex molecules is a well-established area of organic synthesis. beilstein-journals.org
The development of novel methods for the synthesis of heterocycles often relies on the functionalization of aniline precursors. For instance, palladium-catalyzed cyclization reactions of appropriately substituted anilines have been shown to be a powerful tool for the construction of carbazoles, indoles, and other polycyclic systems. mit.edu These strategies could potentially be applied to derivatives of this compound to generate novel and complex molecular architectures.
Lack of Specific Research Data on Derivatization and Functionalization of this compound
The investigation for relevant studies included searches for:
Annulation and cyclization reactions involving this compound.
Methodologies for the synthesis of fused heterocyclic systems starting from this compound.
Derivatization studies of this compound.
While the search yielded information on related compounds, such as 4-methoxybenzylamine (B45378) and other derivatives of methoxybenzyl-phenylamine, the specific isomer this compound and its application in the construction of complex heterocyclic structures as per the requested outline were not found in the available scientific literature.
Consequently, the requested article, which was to be structured around detailed research findings, including data tables on annulation, cyclization, and the construction of fused heterocyclic systems from this compound, cannot be generated at this time due to the lack of foundational research data.
Potential Applications and Advanced Materials Science
Utility as a Versatile Building Block in Organic Synthesis
In the realm of organic chemistry, the true value of a compound is often measured by its ability to serve as a scaffold or intermediate for the creation of more complex and valuable molecules. 4-(2-Methoxy-benzyloxy)-phenylamine, with its distinct functional groups, is a prime candidate for such a role.
The aniline (B41778) functional group is a cornerstone in synthetic organic chemistry, providing a nucleophilic nitrogen that can participate in a vast array of chemical transformations. This reactivity allows for the construction of carbon-nitrogen bonds, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the methoxy-benzyloxy substituent on the phenyl ring modulates the reactivity of the aniline group and provides a handle for further functionalization.
The utility of aniline derivatives as intermediates is well-documented. For instance, related methoxy-substituted anilines and benzylamines are crucial starting materials in multi-step syntheses. A notable example is the synthesis of the long-acting β2-adrenergic receptor agonist, (R, R)-formoterol, which utilizes (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine as a key raw material. google.com The synthesis involves the hydrogenation of an imine precursor, demonstrating a common pathway where such amines are formed and utilized. google.com
Furthermore, the general synthetic utility of aniline derivatives is highlighted in palladium-catalyzed reactions, such as the C-H olefination of various substituted anilines to produce para-olefinated products. acs.org This methodology showcases the capacity to build molecular complexity directly onto the aniline core under mild conditions. acs.org Similarly, substituted phenethylamine (B48288) derivatives, which share structural motifs with the target compound, are employed as intermediates in the synthesis of more elaborate organic molecules for chemical and biological research. The synthesis of specific building blocks like 4-methoxy-2,3,5-trimethylpyridine (B21643) for gastric-acid inhibiting compounds also follows a strategy of building complexity from simpler, functionalized precursors. nih.gov These examples collectively underscore the role of this compound as a valuable precursor, poised for incorporation into sophisticated molecular architectures.
The amine functionality of this compound allows it to act as a monomer in the synthesis of polymers. Specifically, aniline and its derivatives can undergo oxidative polymerization to form polyanilines, a class of conducting polymers.
Research into the polymerization of substituted anilines, such as 4-methoxy-aniline (p-anisidine), provides a direct analogy. P-anisidine (B42471) can be chemically oxidized to synthesize poly(p-anisidine) (PPA). rsc.org In the case of p-anisidine, the para-position is occupied by the methoxy (B1213986) group, which influences the polymerization pathway. Polymerization is proposed to occur primarily through the ortho-position relative to the amine group, leading to a polymer with a specific, albeit less predictable, structure compared to unsubstituted aniline. rsc.org The resulting polymer's non-crystalline arrangement is suggested by NMR spectroscopy. rsc.org The successful polymerization of p-anisidine demonstrates that the amine group is the key functional handle for this transformation, a feature shared by this compound. The bulky benzyloxy substituent in the target compound would likely influence the polymer's final structure, solubility, and solid-state packing, potentially leading to materials with unique properties.
Exploration in Organic Electronic Materials (based on methoxy-substituted analogs)
The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for applications in devices like LEDs, solar cells, and transistors. Methoxy-substituted aromatic compounds, particularly anilines, are frequently investigated for these purposes due to the electron-donating nature of the methoxy group, which can influence the material's charge transport characteristics.
The electronic properties of organic materials are fundamentally governed by their molecular structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The methoxy group, being an electron-donating group, tends to raise the energy of the HOMO, which can facilitate hole injection and transport (p-type behavior).
Studies on methoxy-substituted diketopyrrolopyrrole (DPP) polymers show that the introduction of methoxy groups leads to a significant shift in the onset of oxidation, indicating that these polymers are primarily p-type (hole transporting) due to their electron-rich nature. nih.gov These methoxylated polymers also exhibited significantly smaller bandgaps compared to their non-methoxylated counterparts. nih.gov Computational investigations on coumarin (B35378) derivatives have similarly explored how hydroxyl (a related electron-donating group) and methoxy substitutions affect optoelectronic properties like HOMO-LUMO levels, absorption spectra, and exciton (B1674681) binding energy, noting their potential for optoelectronic applications. mdpi.com
Furthermore, thin films of 4-methoxy-2-nitroaniline (B140478) have been fabricated and studied for their optical and photoelectrical characteristics. researchgate.net These films showed high absorption in the UV-visible range and were used to create a heterojunction photodetector with stable performance, demonstrating the potential of methoxy-aniline derivatives in optoelectronic devices. researchgate.net The favorable oxidation potential of p-anisidine (+0.393 V vs. NHE) also makes it a promising candidate for facilitating electron or hole exchange with biological components like Photosystem I in biohybrid energy applications. rsc.org This body of research on methoxy-substituted analogs strongly suggests that materials derived from this compound could possess interesting and potentially useful charge transport and optoelectronic properties.
Table 1: Optoelectronic Properties of Methoxy-Substituted Analogues
| Compound/Polymer Class | Key Finding | Application Area | Reference |
| Methoxy-substituted DPP Polymers | Primarily p-type (hole transporting); smaller bandgaps. | Organic Electronics | nih.gov |
| 4-methoxy-2-nitroaniline | High UV-Vis absorption; stable photodetector performance. | Optoelectronics | researchgate.net |
| p-anisidine | Favorable oxidation potential for electron/hole exchange. | Biohybrid Energy | rsc.org |
| Methoxy-substituted Coumarins | Tunable HOMO/LUMO levels and absorption spectra. | Optoelectronics | mdpi.com |
Application in Ligand Design for Coordination Chemistry
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of new ligands is crucial for developing novel catalysts, sensors, and materials. The nitrogen atom of the aniline group and potentially the oxygen atoms of the ether linkages in this compound make it an attractive candidate for ligand development.
The amine functionality is a common coordinating group in ligands used for catalysis. Ligands can steer the outcome of a chemical reaction by modifying the steric and electronic environment of a metal catalyst, thereby enhancing its activity, selectivity, and stability.
The development of a palladium catalyst system incorporating an S,O-ligand has been shown to be highly effective for the para-selective C-H olefination of aniline derivatives. acs.org This work demonstrates that ligands can be designed to control the regioselectivity of reactions on the aniline core itself, a significant challenge in synthetic chemistry. acs.org The success of this system relies on the specific interaction between the ligand, the palladium catalyst, and the aniline substrate.
While direct studies on this compound as a ligand are not prevalent, the principles of ligand design suggest its potential. The nitrogen atom can act as a primary binding site for a metal center. The benzyloxy group, with its ether oxygen, could potentially act as a secondary binding site, creating a bidentate chelate ligand. Chelation often leads to more stable metal complexes and can impart unique catalytic properties. The steric bulk of the 2-methoxy-benzyloxy group would also play a critical role, influencing the accessibility of the metal center and potentially controlling the stereochemical outcome of a catalyzed reaction. The use of related amines in reactions catalyzed by platinum and palladium further indicates their compatibility with transition metal-based catalytic systems. google.com
Future Research Directions
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. For 4-(2-Methoxy-benzyloxy)-phenylamine, future research will likely prioritize the development of synthetic methodologies that exhibit high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. jocpr.com Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper, leading to poor atom economy and the generation of metallic waste. organic-chemistry.orgarkat-usa.org
Future synthetic strategies are expected to move towards catalytic systems that are not only efficient but also environmentally benign. This includes the exploration of palladium- or copper-catalyzed cross-coupling reactions that can proceed under milder conditions with lower catalyst loadings. mdpi.com An emerging area of interest is the use of earth-abundant metal catalysts and ligand-free systems, which would further enhance the sustainability of the synthesis. rsc.org The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, will also be a key focus, as this approach can significantly reduce solvent usage and purification steps. acs.org
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Catalyst | Typical Conditions | Atom Economy | Sustainability Considerations |
|---|---|---|---|---|
| Classical Ullmann Condensation | Stoichiometric Copper | High Temperature (>150 °C) | Low | High energy consumption, copper waste |
| Modern Ullmann-Type Coupling | Catalytic Copper/Ligand | Moderate Temperature (80-120 °C) | Moderate to High | Reduced metal waste, potential for ligand recycling |
| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Mild to Moderate Temperature (RT-100 °C) | High | Cost of palladium, ligand sensitivity |
Advanced Computational Investigations into Intramolecular and Intermolecular Interactions
A deeper understanding of the conformational flexibility and non-covalent interactions of this compound is crucial for predicting its behavior in various chemical and biological systems. Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for such investigations. researchgate.netresearchgate.net Future research will likely employ dispersion-corrected DFT methods to accurately model the subtle yet significant intramolecular and intermolecular forces at play. ibm.comnih.govarxiv.org
Key areas of computational investigation will include:
Conformational Analysis: The ether linkage and the benzyloxy group introduce a degree of conformational freedom. Computational studies can map the potential energy surface to identify low-energy conformers and the rotational barriers between them.
Intermolecular Interactions: In the solid state and in solution, intermolecular forces such as hydrogen bonding (N-H···O, N-H···N), π-π stacking, and C-H···π interactions will govern the packing and self-assembly behavior. researchgate.net Computational analysis can quantify the strength and nature of these interactions. researchgate.netresearchgate.net
These computational insights are invaluable for rationalizing experimental observations and for the design of new materials.
Exploration of the Compound's Role in Supramolecular Architectures
The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers exciting opportunities for this compound. nih.govnih.gov The combination of hydrogen bond donors (amine) and acceptors (ether and methoxy (B1213986) oxygens), along with aromatic rings capable of π-stacking, makes this compound a promising building block for the construction of well-defined supramolecular structures. ontosight.aichemimpex.com
Future research in this area, often referred to as crystal engineering, will aim to:
Design and Synthesize Co-crystals: By combining this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it may be possible to create novel crystalline materials with tailored properties. rsc.orgnih.gov
Investigate Self-Assembly in Solution: The principles governing the self-assembly of this molecule in various solvents can be studied to create ordered structures like gels or liquid crystals.
Functional Supramolecular Materials: The resulting supramolecular architectures could exhibit interesting properties, such as selective guest inclusion, stimuli-responsiveness, or unique photophysical behavior, leading to applications in sensing, separations, and materials science.
Implementation of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
To translate laboratory-scale syntheses into robust and efficient industrial processes, a thorough understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides the tools for real-time, in-line monitoring of chemical reactions, offering significant advantages over traditional offline analysis. novasolbio.comresearchgate.netglobalresearchonline.netnih.gov
Future research will focus on implementing in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, to monitor the synthesis of this compound. novasolbio.com This will enable:
Real-Time Concentration Profiling: Tracking the concentrations of reactants, intermediates, and the final product as the reaction progresses.
Kinetic and Mechanistic Insights: Deriving reaction rates and identifying transient intermediates, which is crucial for understanding the reaction mechanism.
Process Optimization and Control: Using the real-time data to optimize reaction parameters (e.g., temperature, catalyst loading, reaction time) and ensure consistent product quality. researchgate.net
The data presented in Table 2 illustrates the type of information that can be obtained from in-situ monitoring of a hypothetical synthesis.
Table 2: Hypothetical Real-Time Monitoring Data for the Synthesis of this compound
| Time (minutes) | Reactant A Concentration (mol/L) | Reactant B Concentration (mol/L) | Product Concentration (mol/L) |
|---|---|---|---|
| 0 | 1.00 | 1.10 | 0.00 |
| 15 | 0.75 | 0.85 | 0.25 |
| 30 | 0.52 | 0.62 | 0.48 |
| 60 | 0.21 | 0.31 | 0.79 |
| 90 | 0.05 | 0.15 | 0.95 |
By embracing these future research directions, the scientific community can fully elucidate the properties and potential of this compound, paving the way for its application in diverse scientific and technological fields.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxy-benzyloxy)-phenylamine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as nucleophilic substitution or coupling reactions. For example:
Benzylation : React 4-aminophenol with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ether bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Critical parameters include:
- Temperature : Maintain 60–80°C during benzylation to avoid side reactions .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the amine group .
- Catalysts : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and primary amine (N-H stretch at ~3350 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (calculated for C₁₄H₁₅NO₂: 237.11 g/mol) with <2 ppm error .
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities <0.5% .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or oxidoreductases (e.g., COX-2) using fluorometric/colorimetric assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values reported at 24–72 hours) .
- Binding Affinity : Use surface plasmon resonance (SPR) to quantify interactions with protein targets (e.g., serum albumin) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Introduce halogens (Cl, Br) at the para position using NBS or SOCl₂ .
- Reductive Amination : Modify the amine group with aldehydes/ketones under H₂/Pd-C or NaBH₄ conditions .
- Protection/Deprotection : Use Boc groups to temporarily shield the amine during orthogonal reactions .
Q. What computational strategies (e.g., molecular docking, QSAR) predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs, ion channels). Prioritize targets with binding energies <−7 kcal/mol .
- QSAR Modeling : Train models with descriptors (logP, polar surface area) to correlate substituent effects with bioactivity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, cell line variability) .
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines) .
- Impurity Profiling : Use LC-MS to identify contaminants (e.g., oxidized byproducts) that may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
